5-oxo-furan-2-acetyl-CoA

Descripción

Significance of Acyl-Coenzyme A Thioesters in Cellular Metabolism

Acyl-Coenzyme A (CoA) thioesters are central to a vast array of metabolic processes in all domains of life. These molecules are activated forms of carboxylic acids, with the thioester bond being a "high-energy" bond that is highly reactive. asm.org This reactivity makes acyl-CoAs key players in both anabolic and catabolic pathways.

In catabolism, the breakdown of fatty acids through β-oxidation generates acetyl-CoA, which then enters the citric acid cycle for energy production. asm.org Conversely, in anabolism, acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules. asm.orgcapes.gov.br

The regulation of acyl-CoA pools is critical for maintaining cellular homeostasis. The levels of different acyl-CoAs can signal the metabolic state of the cell, influencing gene expression and the activity of various enzymes. capes.gov.br For instance, high levels of nucleocytosolic acetyl-CoA are indicative of a "fed" or growth state, promoting lipid synthesis and histone acetylation. capes.gov.br The diverse functions of acyl-CoAs underscore their importance as key metabolic intermediates.

Table 1: Key Functions of Acyl-CoA Thioesters in Metabolism

| Metabolic Process | Role of Acyl-CoA Thioesters | Key Molecules |

| Fatty Acid Oxidation | Breakdown of fatty acids into acetyl-CoA units for energy. | Fatty acyl-CoA, Acetyl-CoA |

| Fatty Acid Synthesis | Building blocks for the creation of new fatty acids. | Acetyl-CoA, Malonyl-CoA |

| Citric Acid Cycle | Delivery of the acetyl group for oxidation and ATP production. | Acetyl-CoA |

| Cholesterol Biosynthesis | Precursor for the synthesis of cholesterol and other steroids. | Acetyl-CoA |

| Gene Regulation | Acetyl group donor for histone acetylation, affecting gene expression. | Acetyl-CoA |

Overview of Furan-Containing Metabolites in Biological Systems

Furan-containing compounds are a diverse group of metabolites found in various biological systems, from bacteria to plants and fungi. annualreviews.org Some furan derivatives are natural products with important biological activities, while others are intermediates in metabolic pathways.

In the context of microbial metabolism, furan-containing intermediates are notably involved in the degradation of aromatic compounds. The β-ketoadipate pathway, for example, processes aromatic molecules like catechol and protocatechuate, derived from lignin, into central metabolic intermediates. annualreviews.orgnih.gov This pathway involves the formation and subsequent cleavage of furan-like ring structures.

One such intermediate is 2,5-dihydro-5-oxofuran-2-acetate. This molecule is formed through the action of enzymes like muconate cycloisomerase on cis,cis-muconate (a product of catechol ring cleavage). wikipedia.orgproteopedia.org The furanone ring is then further processed by other enzymes in the pathway. igem.org The study of these furan-containing metabolites is essential for understanding how microorganisms recycle complex organic matter in the environment.

Propiedades

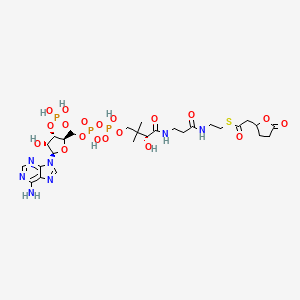

Fórmula molecular |

C27H42N7O19P3S |

|---|---|

Peso molecular |

893.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(5-oxooxolan-2-yl)ethanethioate |

InChI |

InChI=1S/C27H42N7O19P3S/c1-27(2,22(39)25(40)30-6-5-16(35)29-7-8-57-18(37)9-14-3-4-17(36)50-14)11-49-56(46,47)53-55(44,45)48-10-15-21(52-54(41,42)43)20(38)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,38-39H,3-11H2,1-2H3,(H,29,35)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

NTLIHRNVJLBCQK-FOLKQPSDSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O |

Origen del producto |

United States |

Nomenclature and Biochemical Classification of 5-oxo-furan-2-acetyl-coa

Systematic Naming and Accepted Synonyms of 5-oxo-furan-2-acetyl-CoA

The chemical compound this compound is systematically named S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(5-oxooxolan-2-yl)ethanethioate. uni.lu It is also known by several synonyms, including 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-({3-[(2-{[(5-oxooxolan-2-yl)acetyl]sulfanyl}ethyl)amino]-3-oxopropyl}amino)butyl] dihydrogen diphosphate} and CoA 6:2;O2. lipidmaps.org

Classification as an Acyl-Coenzyme A Derivative

This compound is classified as an acyl-Coenzyme A (acyl-CoA) derivative. lipidmaps.orghmdb.ca Acyl-CoAs are a group of compounds that play a crucial role in the metabolism of fatty acids. tandfonline.comiiarjournals.org They are thioesters formed between a fatty acid and coenzyme A. foodb.ca The formation of acyl-CoA is a key step in both the synthesis and degradation of fatty acids. tandfonline.comiiarjournals.org Specifically, this compound belongs to the sub-class of fatty acyl thioesters. umaryland.edu

Characterization as a Gamma-Lactone Structure

A prominent structural feature of this compound is the presence of a gamma-lactone ring. uni.lu A lactone is a cyclic ester which can be seen as the condensation product of an alcohol group and a carboxylic acid group in the same molecule. Gamma-lactones are a common structural motif found in a variety of natural products. mdpi.com The furanone ring in this compound is a five-membered ring containing an oxygen atom, with a ketone group at the 5-position. uni.lunih.gov This gamma-lactone structure is specifically a 5-oxotetrahydrofuran-2-carboxylic acid derivative. nih.gov

Structural Relationship to Adipoyl-Coenzyme A and Related Acyl-Coenzyme A Compounds

This compound shares structural similarities with other acyl-CoA compounds, such as adipoyl-CoA. lipidmaps.orgnih.gov Adipoyl-CoA is a dicarboxylic acyl-CoA that is involved in the metabolism of adipic acid. nih.gov Both this compound and adipoyl-CoA possess the coenzyme A moiety, which is essential for their biochemical activity. uni.lunih.gov The key difference lies in the acyl group attached to the coenzyme A. In this compound, it is a 5-oxo-furan-2-acetyl group, while in adipoyl-CoA, it is an adipoyl group. uni.lunih.gov The structural relationship extends to other furan-containing compounds and acyl-CoAs involved in various metabolic pathways. hmdb.cabldpharm.com

Biosynthesis and Enzymatic Formation Pathways of 5-oxo-furan-2-acetyl-coa

Theoretical Formation from 5-oxo-furan-2-acetic Acid and Coenzyme A

The most direct theoretical pathway to 5-oxo-furan-2-acetyl-CoA involves the ligation of 5-oxo-furan-2-acetic acid and coenzyme A (CoA). This reaction is an activation step, converting a carboxylic acid into a high-energy thioester, a common strategy in cellular metabolism to prepare molecules for subsequent reactions such as condensation or reduction.

5-oxo-furan-2-acetic acid + CoA + ATP → this compound + AMP + PPi

This reaction is energetically unfavorable and requires an energy input, typically provided by the hydrolysis of ATP to AMP and pyrophosphate (PPi).

Putative Enzymatic Ligation Mechanisms Leading to this compound

The enzymatic catalysis of the ligation between a carboxylic acid and CoA is a well-established process in biochemistry.

Acyl-CoA synthetases, also known as acyl-CoA ligases, are the primary enzymes responsible for activating fatty acids and other carboxylic acids by converting them into their corresponding CoA thioesters. wikipedia.org These enzymes catalyze a two-step reaction:

Adenylation of the carboxylate: The carboxylic acid substrate reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.

Thioesterification with CoA: The sulfhydryl group of coenzyme A attacks the acyl-adenylate, displacing AMP to form the acyl-CoA thioester. nih.gov

It is highly probable that an undiscovered or uncharacterized acyl-CoA synthetase is responsible for the formation of this compound. The substrate specificity of these enzymes can vary widely, with some exhibiting broad specificity while others are highly specific for a particular carboxylic acid. nih.gov The identification of an acyl-CoA synthetase that utilizes 5-oxo-furan-2-acetic acid as a substrate would provide direct evidence for this biosynthetic pathway.

| Enzyme Class | Reaction Catalyzed | Potential Substrate | Potential Product |

| Acyl-CoA Synthetase | Carboxylic Acid + CoA + ATP → Acyl-CoA + AMP + PPi | 5-oxo-furan-2-acetic acid | This compound |

Hypothetical Biosynthetic Routes Involving Furan Ring Modification and Coenzyme A Conjugation

The biosynthesis of furan-containing molecules is relatively rare in biological systems. aimspress.com However, several pathways for the formation of furan rings have been elucidated, which could potentially lead to the precursor of this compound.

One hypothetical route could involve the modification of a pre-existing furan-containing molecule. For instance, the degradation of certain compounds can yield 2-furoic acid. In some bacteria, 2-furoic acid is activated to 2-furoyl-CoA by an acyl-CoA synthetase. pnas.org Subsequent enzymatic oxidation and modification of the furan ring could theoretically lead to the 5-oxo derivative.

Another possibility involves the cyclization of a linear precursor. The formation of some furan rings is known to occur through the cyclization of sugar derivatives or intermediates of fatty acid metabolism. aimspress.combeilstein-journals.org A hypothetical pathway could involve the formation of a linear keto-acid that is then activated to its CoA ester. Subsequent intramolecular cyclization, possibly enzyme-catalyzed, could then form the 5-oxo-furan ring structure.

| Proposed Pathway | Key Steps | Potential Intermediates |

| Modification of 2-Furoyl-CoA | 1. Activation of 2-furoic acid to 2-furoyl-CoA. 2. Oxidation of the furan ring. | 2-Furoic Acid, 2-Furoyl-CoA |

| Cyclization of a Linear Precursor | 1. Formation of a linear keto-acid. 2. Activation to the corresponding CoA ester. 3. Intramolecular cyclization. | Linear keto-acyl-CoA |

Identification of Organisms Capable of this compound Formation

Currently, there is no direct evidence in the scientific literature identifying specific organisms that produce this compound. The compound's existence is largely theoretical, based on its potential role as an intermediate in metabolic pathways.

However, the study of organisms that metabolize furan compounds provides clues. For example, the bacterium Cupriavidus basilensis HMF14 is known to degrade furfural and 5-(hydroxymethyl)furfural (HMF), compounds that can be derived from lignocellulosic biomass. pnas.org Its metabolic pathway involves the formation of 2-furoyl-CoA from 2-furoic acid. pnas.org While this organism does not produce the 5-oxo derivative, it possesses the enzymatic machinery for activating a furan carboxylic acid to its CoA ester, a key step in the hypothetical formation of this compound.

Further research into the metabolism of furan-containing compounds in various microorganisms, particularly those found in environments rich in decaying plant matter, may lead to the discovery of organisms that synthesize this specific acyl-CoA.

Advanced Research Methodologies for Investigating 5-oxo-furan-2-acetyl-coa

Spectroscopic Techniques for Structural Elucidation and Real-time Reaction Monitoring

Spectroscopic methods are fundamental to confirming the chemical structure of 5-oxo-furan-2-acetyl-CoA and observing its transformations in real-time.

Mass Spectrometry (MS) is crucial for determining the precise mass and fragmentation pattern of this compound. High-resolution mass spectrometry can confirm its elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, such as [M+H]⁺ at 894.15418 and [M-H]⁻ at 892.13962. uni.lu MS is also instrumental in monitoring the enzymatic synthesis of acyl-CoA molecules, verifying the identity of the products. nih.gov

Advanced Enzymatic Assays and Kinetic Characterization Protocols

Understanding the enzymes that metabolize this compound requires specialized assays to measure their activity and kinetic parameters.

Enzymatic assays are often coupled with techniques like High-Performance Liquid Chromatography (HPLC) or spectrophotometry to monitor the consumption of substrates and the formation of products. For example, in the study of the furfural degradation pathway, enzyme activities were determined by incubating cell extracts with substrates and analyzing the reaction mixture by HPLC. pnas.org The activity of acyl-CoA dehydrogenases, which may act on related compounds, can be measured by monitoring the reduction of a dye like Nitro Blue Tetrazolium. pnas.org

Kinetic characterization involves determining key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) to understand the efficiency and substrate specificity of an enzyme. For instance, kinetic data has been reported for enzymes involved in mycotoxin detoxification, a field that sometimes involves furan-containing compounds. semanticscholar.org

Genetic, Genomic, and Metagenomic Approaches for Pathway Discovery and Enzyme Identification

Modern molecular biology techniques are powerful tools for identifying the genes and enzymes responsible for the metabolism of this compound.

Gene Knockouts and Transposon Mutagenesis are used to disrupt specific genes in an organism. If the disruption of a gene leads to the accumulation of a metabolic intermediate like this compound or its precursors, it provides strong evidence for that gene's role in the metabolic pathway. For example, transposon mutagenesis in Cupriavidus basilensis HMF14 was used to identify genes essential for furfural metabolism. pnas.org

Transcriptomics involves the analysis of all RNA molecules in a cell, providing a snapshot of the genes that are actively being expressed under specific conditions. By comparing the transcriptomes of organisms grown in the presence and absence of furan derivatives, researchers can identify upregulated genes that may encode enzymes involved in their degradation. oup.com

Heterologous Expression involves cloning a gene of interest into a host organism, such as E. coli or Pseudomonas putida, that does not normally have the corresponding metabolic pathway. pnas.org Successful production of the expected metabolic product in the host confirms the function of the cloned gene. This approach has been used to functionally characterize the enzymes of the furfural degradation pathway. pnas.org

Metagenomics , the study of genetic material recovered directly from environmental samples, can be used to discover novel enzymes and metabolic pathways for furan derivative degradation from a wide range of microorganisms.

Metabolomics and Fluxomics for Comprehensive Metabolic Network Analysis Involving this compound

Metabolomics and fluxomics provide a system-level understanding of the metabolic network in which this compound participates.

Metabolomics aims to identify and quantify all small-molecule metabolites within a biological system. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to generate metabolic profiles. nih.govresearchhub.com These profiles can reveal changes in the levels of this compound and related metabolites in response to genetic or environmental perturbations, providing clues about its metabolic fate. nih.gov For example, metabolomic studies have been crucial in understanding the metabolic changes in diseases like diabetic kidney disease, where furan derivatives and related metabolites may play a role. nih.gov

Fluxomics , or metabolic flux analysis, takes this a step further by quantifying the rates of metabolic reactions within a network. By using isotopically labeled substrates, such as ¹³C-labeled glucose or furan derivatives, researchers can trace the flow of atoms through the metabolic pathways. This allows for the precise determination of the flux through the reactions involving this compound, providing a dynamic view of its metabolism.

Chemoenzymatic Synthesis Strategies for this compound and its Derivatives

The synthesis of this compound and its analogs for research purposes often employs a combination of chemical and enzymatic methods.

A common chemoenzymatic approach involves the chemical synthesis of a modified carboxylic acid precursor, which is then enzymatically ligated to Coenzyme A. nih.govethz.ch For instance, a furan-containing carboxylic acid could be synthesized chemically and then converted to its corresponding CoA thioester using an ATP-dependent acyl-CoA ligase. nih.gov This strategy allows for the creation of a diverse range of acyl-CoA molecules that can be used as substrates to study enzyme function. nih.govchemrxiv.org

Alternatively, enzymatic reactions can be used to modify an existing acyl-CoA molecule. For example, acyl-CoA dehydrogenases can introduce double bonds into saturated acyl-CoAs. ethz.ch While not directly synthesizing the 5-oxo-furan ring, this demonstrates the potential for enzymatic modifications of the acyl chain. The biosynthesis of complex polyketides, which can include furan rings, also relies on a series of enzymatic steps that could potentially be harnessed for the synthesis of this compound derivatives. beilstein-journals.org

Table of Research Findings:

| Research Area | Key Finding | Relevant Techniques |

| Structural Elucidation | Predicted m/z values for various adducts of this compound have been determined. uni.lu | Mass Spectrometry |

| Enzyme Identification | The hmfABCDE gene cluster in Cupriavidus basilensis HMF14 is essential for furfural metabolism. pnas.org | Gene Knockouts, Heterologous Expression |

| Metabolic Pathway Analysis | Furan treatment in rats leads to alterations in the expression of genes involved in lipid metabolism and antioxidant response. oup.com | Transcriptomics, Proteomics |

| Chemoenzymatic Synthesis | A general chemoenzymatic method allows for the synthesis of various acyl-CoA molecules from their corresponding carboxylic acids. nih.gov | Chemical Synthesis, Enzymatic Ligation |

| Metabolomics | Metabolomic profiling has identified changes in furan-related metabolites in various disease states. nih.gov | GC-MS, LC-MS |

Future Directions and Emerging Research Avenues for 5-oxo-furan-2-acetyl-coa

Discovery and Detailed Characterization of Novel Enzymes and Pathways Directly Metabolizing 5-oxo-furan-2-acetyl-CoA

A primary frontier in the study of this compound lies in the identification and characterization of the enzymes and metabolic pathways that directly interact with it. The degradation of related furan derivatives, such as furfural and 5-hydroxymethylfurfural (HMF), often proceeds through CoA-activated intermediates. For instance, the metabolism of furfural in some bacteria involves the conversion of 2-furoic acid to 2-furoyl-CoA, which is then hydroxylated to 5-hydroxy-2-furoyl-CoA. pnas.org This latter compound is structurally similar to this compound, suggesting that analogous enzymatic machinery may be involved in its metabolism.

Future research should focus on isolating and characterizing enzymes capable of synthesizing and degrading this compound. This will likely involve screening microbial genomes and metagenomic libraries for novel oxidoreductases, hydrolases, and lyases that exhibit activity towards furanone and acetyl-CoA substrates. Techniques such as activity-based protein profiling and high-throughput screening of enzyme libraries will be instrumental in this discovery process.

Once identified, these novel enzymes will require detailed biochemical characterization to determine their substrate specificity, kinetic parameters, and catalytic mechanisms. Structural biology approaches, including X-ray crystallography and cryo-electron microscopy, will be crucial for elucidating the three-dimensional structures of these enzymes, providing insights into their active sites and informing protein engineering efforts. nih.gov

The elucidation of the complete metabolic pathway for this compound is another key objective. This will involve a combination of genetic and metabolomic approaches. Gene knockout studies in microorganisms capable of metabolizing furan derivatives can help identify the essential genes involved in the pathway. pnas.org Concurrently, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be used to identify and quantify the metabolic intermediates, allowing for the reconstruction of the entire degradation or biosynthetic route.

Systems Biology and Computational Modeling for a Holistic Understanding of this compound Metabolism

A systems-level understanding of how the metabolism of this compound is integrated with the broader metabolic network of an organism is essential. This requires the application of systems biology and computational modeling approaches. Genome-scale metabolic models (GEMs) can be reconstructed for organisms that are found to metabolize this compound. These models will incorporate the newly discovered enzymatic reactions and pathways, allowing for in silico predictions of metabolic fluxes and the impact of genetic or environmental perturbations. nih.gov

Computational models can also be employed to predict the toxicity and bioactivation of furan-containing compounds. epa.gov By understanding the metabolic fate of this compound, it may be possible to predict whether its breakdown leads to the formation of reactive metabolites that could be harmful to the cell or the environment.

Furthermore, flux balance analysis (FBA) and other constraint-based modeling techniques can be used to analyze the metabolic capabilities of an organism and to identify key regulatory nodes in the this compound pathway. This knowledge is critical for developing rational strategies for metabolic engineering.

Ecological and Environmental Implications of this compound Biotransformation

Furanones are naturally occurring compounds that can act as signaling molecules in various ecosystems. wiley.comnih.gov For example, some marine algae produce halogenated furanones to interfere with bacterial quorum sensing and prevent biofouling. nih.gov The biotransformation of this compound could have significant ecological implications, potentially influencing microbial community structure and function.

Future research should investigate the natural occurrence of this compound and its role in microbial ecosystems. This will involve sampling from diverse environments, such as soil, marine sediments, and industrial waste streams, and using sensitive analytical methods to detect its presence. Understanding the environmental fate of this compound, including its persistence, transport, and potential for bioaccumulation, is also crucial.

The degradation of furan derivatives is a key aspect of the global carbon cycle, and the microbial metabolism of compounds like this compound contributes to this process. Investigating the microorganisms and enzymatic pathways responsible for its breakdown in different environments will provide a more complete picture of its ecological role.

Bioengineering Strategies for Manipulating this compound Pathways for Bioremediation or Biocatalysis Applications

The knowledge gained from studying the metabolism of this compound can be harnessed for various biotechnological applications, particularly in bioremediation and biocatalysis. Furan derivatives are common pollutants generated from the thermal treatment of biomass and are present in various industrial effluents. oup.com

Bioremediation: Microorganisms capable of degrading this compound and related furanones could be engineered for enhanced bioremediation of contaminated sites. servicemasterbioclean.commdpi.comfrontiersin.orgresearchgate.net This may involve overexpressing key catabolic enzymes, optimizing metabolic pathways to channel carbon flux towards complete mineralization, and improving the tolerance of the microbial host to toxic furan compounds. Synthetic biology tools can be employed to design and construct robust microbial cell factories for efficient pollutant removal. ucdavis.edu

Biocatalysis: The enzymes involved in the metabolism of this compound could be valuable biocatalysts for the synthesis of fine chemicals and pharmaceuticals. acs.orgmt.com For instance, hydrolases that cleave the thioester bond could be used for the production of furanone-containing carboxylic acids, which are valuable building blocks in organic synthesis. wiley.com Similarly, oxidoreductases acting on the furan ring could be employed for the stereoselective synthesis of chiral furanone derivatives. nih.gov

Q & A

Q. What analytical techniques are recommended for structural characterization of 5-oxo-furan-2-acetyl-CoA?

To confirm the identity and purity of this compound, researchers should employ a combination of NMR spectroscopy (1H, 13C, and 2D-COSY for functional group analysis), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For derivatives with complex substituents (e.g., chlorinated or trifluoromethyl groups), FT-IR can help identify specific bond vibrations (e.g., C=O, C-Cl) .

Q. How can synthetic routes for this compound derivatives be optimized?

Synthesis planning should prioritize stepwise functionalization of the furan ring. For example:

Furan core modification : Introduce substituents (e.g., acetyl-CoA moieties) via nucleophilic acyl substitution or cross-coupling reactions.

CoA conjugation : Use enzymatic methods (e.g., acyl-CoA synthetases) to ensure stereospecific attachment of the CoA moiety.

AI-driven synthesis tools (e.g., reaction pathway prediction based on databases like Reaxys or BKMS_METABOLIC) can identify optimal reaction conditions and avoid side products like undesired chlorinated byproducts .

Advanced Research Questions

Q. How do researchers resolve contradictions in metabolic flux data involving this compound?

Conflicting data often arise from differences in isotopic labeling techniques (e.g., 13C vs. 2H tracers) or cell-type-specific enzyme expression . To mitigate this:

- Multi-omics integration : Pair flux balance analysis (FBA) with transcriptomic data to correlate enzyme activity with gene expression.

- Control experiments : Compare results across in vitro (purified enzymes) and in vivo (cell lysates) systems to isolate confounding factors (e.g., competing pathways) .

Q. What experimental designs are effective for studying the enzyme binding dynamics of this compound?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) with enzymes like acyl-CoA dehydrogenases. For mechanistic insights:

Q. How can researchers address stability challenges in this compound during long-term storage?

Stability issues (e.g., hydrolysis of the thioester bond) require:

- Lyophilization : Store the compound as a lyophilized powder at -80°C under inert gas (N2 or Ar).

- Buffer optimization : Use stabilizing agents like 10% glycerol or 1 mM DTT in pH 7.4 Tris-HCl buffers to prevent oxidation .

Data Contradiction Analysis

Q. Why do HPLC and LC-MS results for this compound purity differ across studies?

Discrepancies often stem from column selectivity or detector sensitivity :

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.